
2,4-Diphenyl-2-chromanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Diphenyl-2-chromanol is a compound belonging to the class of chromanols, which are derivatives of chroman Chromanols are known for their diverse biological activities and are found in various natural products, including vitamin E The structure of this compound consists of a chromanol core with two phenyl groups attached at the 2 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diphenyl-2-chromanol can be achieved through several methods:
Reduction of Dihydrocoumarins: One common method involves the reduction of dihydrocoumarins using aluminum hydrides.
Titanocene-Catalyzed Reduction: Another approach involves the titanocene-catalyzed reduction of dihydrocoumarin.
Double Reduction of Coumarins: Coumarins can be reduced in two steps to form 2-chromanols.
Industrial Production Methods
Industrial production of this compound may involve large-scale reduction processes using aluminum hydrides or other suitable reducing agents. The choice of method depends on factors such as cost, yield, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
2,4-Diphenyl-2-chromanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form chromanone derivatives.
Reduction: Reduction reactions can convert chromanone derivatives back to chromanols.
Substitution: Substitution reactions can occur at the phenyl groups or the chromanol core.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., halogens)
Major Products Formed
Oxidation: Chromanone derivatives
Reduction: Chromanol derivatives
Substitution: Various substituted chromanols
Scientific Research Applications
2,4-Diphenyl-2-chromanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4-Diphenyl-2-chromanol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms or electrons.
Anti-Inflammatory Activity: It inhibits the activity of enzymes such as 5-lipoxygenase and modulates the nuclear-factor “kappa-light-chain-enhancer” of activated B-cells (NFκB) pathway.
Anti-Carcinogenic Activity: The compound interferes with cell proliferation and induces apoptosis in cancer cells through various signaling pathways.
Comparison with Similar Compounds
2,4-Diphenyl-2-chromanol can be compared with other similar compounds, such as:
2,5-Diphenyl-1,3-oxazoline: This compound also exhibits biological activities but differs in its chemical structure and mechanism of action.
2,4-Disubstituted Thiazoles: These compounds have a thiazole ring and exhibit a wide range of biological activities, including antibacterial and antifungal properties.
Uniqueness
This compound is unique due to its chromanol core, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Properties
CAS No. |
6274-71-1 |
|---|---|
Molecular Formula |
C21H18O2 |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
2,4-diphenyl-3,4-dihydrochromen-2-ol |
InChI |
InChI=1S/C21H18O2/c22-21(17-11-5-2-6-12-17)15-19(16-9-3-1-4-10-16)18-13-7-8-14-20(18)23-21/h1-14,19,22H,15H2 |
InChI Key |
UOEOPLWOLUQXHF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=CC=CC=C2OC1(C3=CC=CC=C3)O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


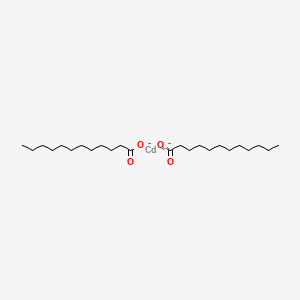

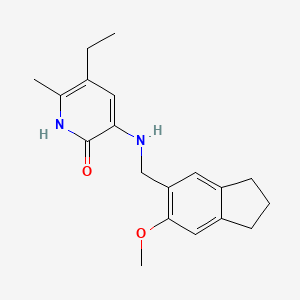
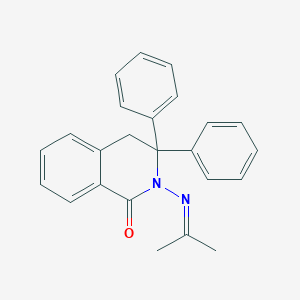
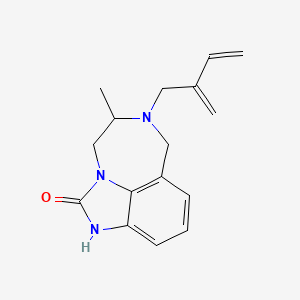

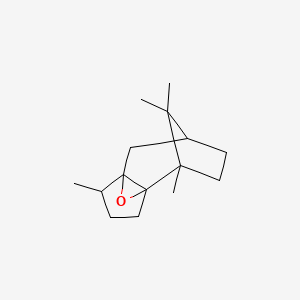
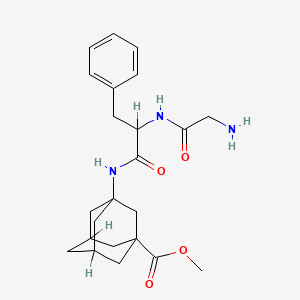
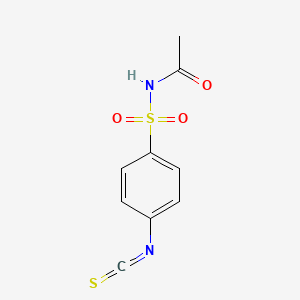
![5-Methyl-3-phenyl[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12792148.png)

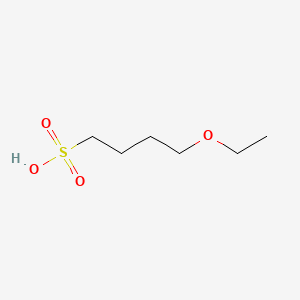
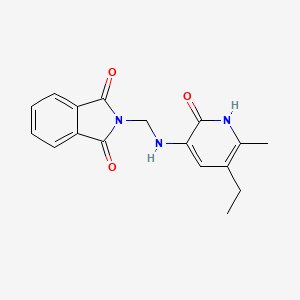
![(6-Chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)methanol](/img/structure/B12792173.png)
